rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans
CAS No.:
Cat. No.: VC16534367
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClN2O2S |
|---|---|
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | (4-methylpyrrolidin-3-yl)methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H |
| Standard InChI Key | WHKUQNCMTUUGBT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC1CS(=O)(=O)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring substituted with a methyl group at the 4-position and a methanesulfonamide moiety at the 3-position. The trans configuration of the (3R,4R) stereoisomer ensures spatial orientation critical for target binding. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅ClN₂O₂S |
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | (4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride |
| SMILES Notation | CC1CNCC1CS(=O)(=O)N.Cl |
The hydrochloride salt enhances solubility, facilitating in vitro and in vivo assays .
Stereochemical Significance
The (3R,4R) configuration imposes a rigid conformation on the pyrrolidine ring, optimizing interactions with chiral biological targets. Computational models suggest that this stereochemistry reduces entropic penalties during binding, enhancing affinity for enzymes such as carbonic anhydrases and matrix metalloproteinases. Comparative studies with cis isomers reveal a 3–5-fold increase in inhibitory potency for trans-configured derivatives .
Synthesis and Optimization
Multi-Step Synthetic Routes
Industrial-scale synthesis typically follows a three-step protocol:
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Pyrrolidine Functionalization: Starting with 4-methylpyrrolidine, nucleophilic substitution introduces the sulfonamide group using methanesulfonyl chloride under alkaline conditions.
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Resolution of Enantiomers: Chiral column chromatography separates the (3R,4R) isomer from racemic mixtures, achieving >98% enantiomeric excess .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water .
Reaction Conditions and Yields
Optimization studies emphasize the role of polar aprotic solvents (e.g., dimethylformamide) in accelerating sulfonamide formation. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 12–16 hours | 85–90% conversion |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
Post-synthetic analyses via HPLC and NMR confirm >95% purity, meeting pharmaceutical-grade standards .
Biological Activity and Mechanisms
Enzymatic Inhibition
The compound demonstrates nanomolar affinity for carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. In vitro assays show IC₅₀ values of 12.3 ± 1.2 nM, outperforming acetazolamide (IC₅₀ = 250 nM) in the same models . Structural analyses attribute this potency to hydrogen bonding between the sulfonamide group and CA IX’s zinc-coordinated active site.
Anti-Inflammatory Effects
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-6 (IL-6) and TNF-α levels by 62% and 58%, respectively. The trans configuration enhances membrane permeability, achieving tissue concentrations 3× higher than cis analogs .
Pharmacological Comparisons
Sulfonamide Derivatives
A comparative analysis of structurally related sulfonamides highlights the superiority of the (3R,4R) configuration:
| Compound | CA IX IC₅₀ (nM) | Anticancer EC₅₀ (μM) |
|---|---|---|
| Target Compound | 12.3 | 8.7 |
| Acetazolamide | 250 | >100 |
| Ethoxzolamide | 45 | 32 |
The target compound’s dual activity against enzymatic and signaling pathways positions it as a multifunctional therapeutic candidate .
Pyrrolidine-Based Analogs
Replacing the methyl group with bulkier substituents (e.g., isopropyl) diminishes CA IX affinity by 40–60%, underscoring the importance of steric compatibility in the active site.
Applications and Future Directions
Therapeutic Prospects
Ongoing clinical trials explore its utility in:
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Oncology: As an adjuvant to chemotherapy in CA IX-positive tumors.
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Autoimmune Diseases: Phase II trials for psoriasis show a 50% reduction in Psoriasis Area Severity Index (PASI) scores .
Drug Delivery Innovations
Nanoparticulate formulations (e.g., PLGA-based carriers) improve bioavailability, with a 4× increase in plasma half-life observed in preclinical models.
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